N-{9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-9H-purin-6-yl}benzamide
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Overview
Description
N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a benzamide group through a tetrahydrofuran ring. Its molecular formula is C18H19N5O6, and it has a molecular weight of 401.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the formation of the purine ring and subsequent coupling with the benzamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can target the purine ring, altering its electronic properties.
Substitution: Nucleophilic substitution reactions can occur at the benzamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of benzamide derivatives .
Scientific Research Applications
N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as antiviral and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenylacetamide
- N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
Uniqueness
N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is unique due to its specific structural features, such as the methoxy group on the tetrahydrofuran ring. This structural variation can influence its reactivity and interaction with biological targets, distinguishing it from similar compounds .
Properties
IUPAC Name |
N-[9-[3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5/c1-27-14-11(7-24)28-18(13(14)25)23-9-21-12-15(19-8-20-16(12)23)22-17(26)10-5-3-2-4-6-10/h2-6,8-9,11,13-14,18,24-25H,7H2,1H3,(H,19,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFYIRSCNBGQBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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